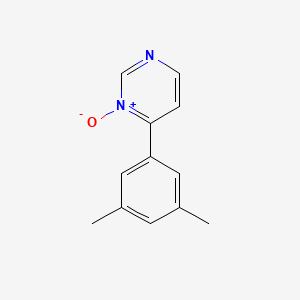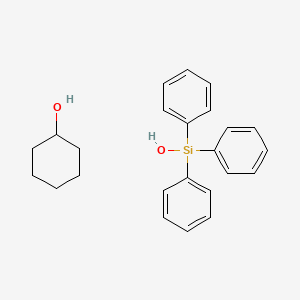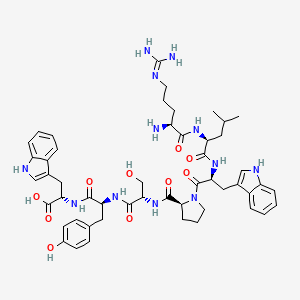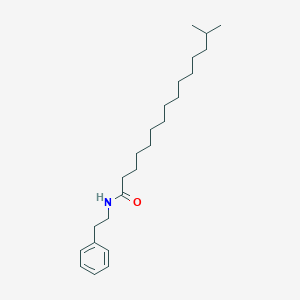![molecular formula C47H33N5 B14191314 2,6-Bis[2-(3,5-diphenyl-1H-pyrazol-1-yl)phenyl]pyridine CAS No. 922730-45-8](/img/structure/B14191314.png)
2,6-Bis[2-(3,5-diphenyl-1H-pyrazol-1-yl)phenyl]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Bis[2-(3,5-diphenyl-1H-pyrazol-1-yl)phenyl]pyridine is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyridine core substituted with two phenyl-pyrazolyl groups, making it an interesting subject for research in coordination chemistry and material science.
Méthodes De Préparation
The synthesis of 2,6-Bis[2-(3,5-diphenyl-1H-pyrazol-1-yl)phenyl]pyridine typically involves multi-step organic reactions. One common method includes the reaction of pyridine-2,6-dicarbaldehyde with 3,5-diphenyl-1H-pyrazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for larger scale production, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
2,6-Bis[2-(3,5-diphenyl-1H-pyrazol-1-yl)phenyl]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl and pyrazolyl groups can participate in electrophilic and nucleophilic substitution reactions, often using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives with additional oxygen-containing functional groups .
Applications De Recherche Scientifique
2,6-Bis[2-(3,5-diphenyl-1H-pyrazol-1-yl)phenyl]pyridine has several scientific research applications:
Medicine: Research is ongoing to investigate its potential as a therapeutic agent due to its ability to interact with biological targets.
Mécanisme D'action
The mechanism of action of 2,6-Bis[2-(3,5-diphenyl-1H-pyrazol-1-yl)phenyl]pyridine involves its interaction with specific molecular targets. In coordination chemistry, it acts as a ligand, binding to metal ions through its nitrogen atoms, forming stable complexes. These complexes can exhibit unique electronic and magnetic properties, making them useful in various applications . In biological systems, the compound may interact with enzymes or receptors, modulating their activity and leading to potential therapeutic effects .
Comparaison Avec Des Composés Similaires
2,6-Bis[2-(3,5-diphenyl-1H-pyrazol-1-yl)phenyl]pyridine can be compared with other similar compounds, such as:
2,6-Bis(3,5-dimethylpyrazol-1-yl)pyridine: This compound has methyl groups instead of phenyl groups, leading to different steric and electronic properties.
2,6-Bis(4,5-diethyl-1H-imidazol-2-yl)pyridine: This compound features imidazole rings instead of pyrazole rings, which can affect its coordination behavior and reactivity.
Propriétés
Numéro CAS |
922730-45-8 |
|---|---|
Formule moléculaire |
C47H33N5 |
Poids moléculaire |
667.8 g/mol |
Nom IUPAC |
2,6-bis[2-(3,5-diphenylpyrazol-1-yl)phenyl]pyridine |
InChI |
InChI=1S/C47H33N5/c1-5-18-34(19-6-1)42-32-46(36-22-9-3-10-23-36)51(49-42)44-30-15-13-26-38(44)40-28-17-29-41(48-40)39-27-14-16-31-45(39)52-47(37-24-11-4-12-25-37)33-43(50-52)35-20-7-2-8-21-35/h1-33H |
Clé InChI |
CIWHMBJLRSNZFF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC(=NN2C3=CC=CC=C3C4=NC(=CC=C4)C5=CC=CC=C5N6C(=CC(=N6)C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=CC=C9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R)-2-(4-Nitrophenyl)-4-[(1R)-1-phenylethyl]morpholine](/img/structure/B14191233.png)




![2-Methyl-5-[(trimethylstannyl)sulfanyl]-1,3,4-thiadiazole](/img/structure/B14191276.png)

![[1H-Indene-5,6-diylbis(oxy)]bis(triethylsilane)](/img/structure/B14191287.png)
![7-(2-Methylphenyl)pyrido[2,3-d]pyrimidine-2,4-diamine](/img/structure/B14191292.png)
![1-cyclohexyl-2-phenyl-1H-thieno[3,2-d]imidazole-5-carboxylic acid](/img/structure/B14191298.png)
![3-(9-Bromo-1-oxo-1,2-dihydrobenzo[h]isoquinolin-6-yl)propanenitrile](/img/structure/B14191307.png)

![2-{4-[3-(4-Methylpiperazin-1-yl)phenoxy]phenyl}-1H-benzimidazole](/img/structure/B14191325.png)

